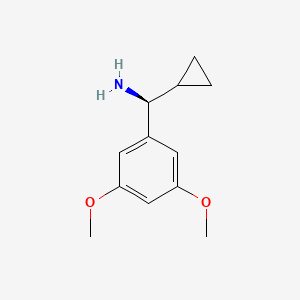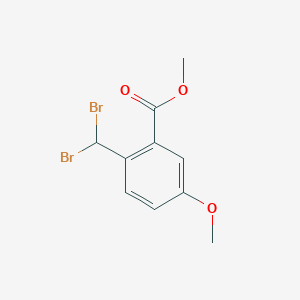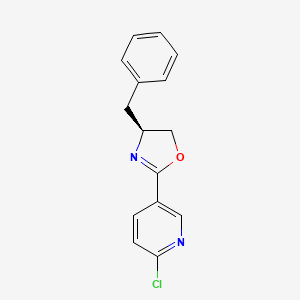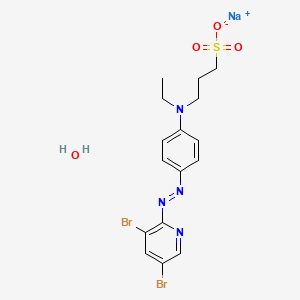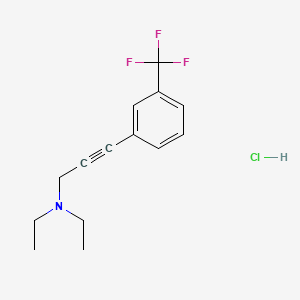
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyn-1-amine moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with diethylamine to form N,N-diethyl-3-(trifluoromethyl)benzamide. This intermediate is then subjected to further reactions, including alkynylation and hydrochloride salt formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to altered biological activity. The propyn-1-amine moiety may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET has a similar diethylamine structure but lacks the trifluoromethyl and propyn-1-amine groups.
N,N-Diethyl-3-(trifluoromethyl)benzamide: Shares the trifluoromethyl group but differs in the absence of the propyn-1-amine moiety.
Uniqueness
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride is unique due to the combination of the trifluoromethyl group and the propyn-1-amine moiety. This structural arrangement imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
65126-78-5 |
|---|---|
Molecular Formula |
C14H17ClF3N |
Molecular Weight |
291.74 g/mol |
IUPAC Name |
N,N-diethyl-3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C14H16F3N.ClH/c1-3-18(4-2)10-6-8-12-7-5-9-13(11-12)14(15,16)17;/h5,7,9,11H,3-4,10H2,1-2H3;1H |
InChI Key |
QHSMQXGYCAQWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CC1=CC(=CC=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


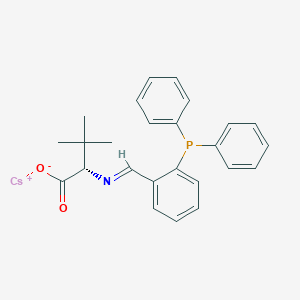
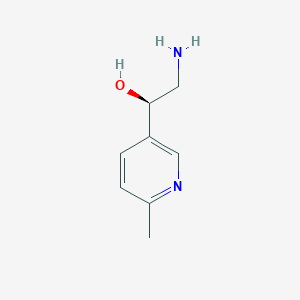
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
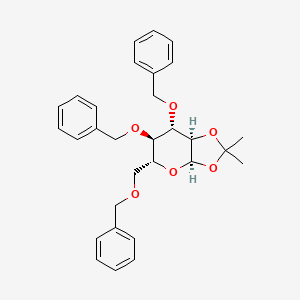
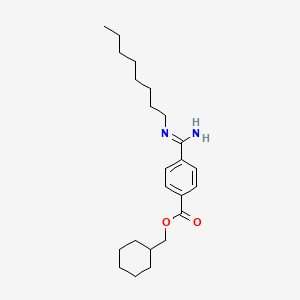
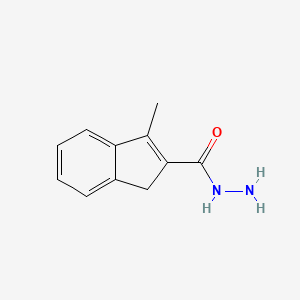
![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)


